Paeonisuffrone

Description

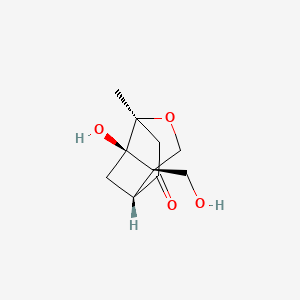

Structure

3D Structure

Properties

Molecular Formula |

C10H14O4 |

|---|---|

Molecular Weight |

198.22 g/mol |

IUPAC Name |

(1R,3R,6S,9R)-1-hydroxy-9-(hydroxymethyl)-6-methyl-7-oxatricyclo[4.3.0.03,9]nonan-4-one |

InChI |

InChI=1S/C10H14O4/c1-8-3-7(12)6-2-10(8,13)9(6,4-11)5-14-8/h6,11,13H,2-5H2,1H3/t6-,8-,9+,10-/m0/s1 |

InChI Key |

VUWIQYBIXGUMAJ-MCNGFCJOSA-N |

SMILES |

CC12CC(=O)C3CC1(C3(CO2)CO)O |

Isomeric SMILES |

C[C@]12CC(=O)[C@@H]3C[C@]1([C@@]3(CO2)CO)O |

Canonical SMILES |

CC12CC(=O)C3CC1(C3(CO2)CO)O |

Synonyms |

paeonisuffrone |

Origin of Product |

United States |

Natural Occurrence and Chemodiversity in Plant Species

Distribution Patterns Across Paeonia Genus and Related Species

Paeonisuffrone has been primarily isolated from and identified in species belonging to the section Moutan, commonly known as tree peonies. The most prominent species in which its presence is documented is Paeonia suffruticosa (the tree peony), where it is found in the root cortex (Moutan Cortex). encyclopedia.pubcir-safety.org

Research has identified several related monoterpenes in various parts of Paeonia plants, suggesting a complex distribution of these compounds. For instance, phytochemical analyses of P. suffruticosa have revealed the presence of (-)-paeonisuffrone and a related compound, deoxythis compound. encyclopedia.pubcir-safety.org While the genus Paeonia is known to be a unique source of monoterpene glycosides, the specific distribution of this compound across the approximately 34 species of the genus is not yet comprehensively mapped. nih.govmdpi.com Studies tend to focus on the most abundant compounds, like paeoniflorin (B1679553), which has been found in numerous herbaceous and tree peony species. nih.govmdpi.com

The table below summarizes the documented occurrence of this compound in the Paeonia genus based on available phytochemical studies.

| Species | Plant Part | Reference |

| Paeonia suffruticosa | Root Cortex | encyclopedia.pubcir-safety.org |

| Paeonia lactiflora | Root | nih.gov |

Note: The identification in Paeonia lactiflora is based on the detection of a characteristic mass spectral fragmentation pattern similar to that found in P. suffruticosa. nih.gov

Intraspecific and Interspecific Variability in this compound Content

The concentration and presence of secondary metabolites can vary significantly both between different species (interspecific) and within a single species (intraspecific). This variability is a known characteristic of the Paeonia genus. nih.gov

Interspecific Variability: While comprehensive quantitative data is limited, the existing phytochemical screenings indicate variability in the presence of this compound among different Paeonia species. It is a known constituent of Paeonia suffruticosa. encyclopedia.pubcir-safety.org Its detection in other species like Paeonia lactiflora has been suggested based on mass spectrometry data, but it is not considered a primary marker for this species in the way paeoniflorin is. nih.gov In contrast, extensive studies on the chemical profiles of species like Paeonia ostii and Paeonia rockii have focused on other monoterpenes and polyphenols, without consistently reporting the presence of this compound, highlighting its variable distribution across the genus. researchgate.net

Intraspecific Variability: Currently, there is a lack of specific research quantifying the intraspecific variability of this compound content. However, studies on other major compounds in Paeonia provide a basis for expecting such variation. For example, the content of paeoniflorin in Paeonia lactiflora is known to differ based on the cultivar and the plant's age. nih.govnih.gov The aromatic profiles of different Paeonia lactiflora cultivars also show significant variation in the relative content of terpenes and other volatile compounds, which suggests that the production of non-volatile monoterpenes like this compound could also be highly variable among different cultivars or populations of the same species. scirp.org

The following table qualitatively summarizes the reported presence of this compound, indicating interspecific differences.

| Species | This compound Presence |

| Paeonia suffruticosa | Consistently Reported |

| Paeonia lactiflora | Tentatively Identified |

| Paeonia ostii | Not Reported as a major component |

| Paeonia rockii | Not Reported as a major component |

Environmental and Genetic Factors Influencing Biosynthetic Accumulation

The biosynthesis and accumulation of this compound, like other plant secondary metabolites, are governed by a complex interplay of genetic and environmental factors. frontiersin.orgmdpi.com While research has not focused specifically on this compound, the principles governing the accumulation of monoterpene glycosides in Paeonia are well-documented and applicable.

Genetic Factors: The biosynthesis of monoterpene glycosides is a genetically controlled enzymatic process. researchgate.net Key gene families, including terpene synthase (TPS), cytochrome P450 (CYP), UDP-glycosyltransferase (UGT), and BAHD acyltransferase, are crucial for the creation of the core structures and their subsequent modifications. nih.gov The genetic background of a Paeonia species or cultivar determines its capacity to produce specific compounds. nih.gov For example, the significant chemical differences between tree peonies (Sect. Moutan) and herbaceous peonies are rooted in their distinct genetic heritage. mdpi.com The wide genetic variation within the Paeonia genus contributes to the diverse chemical profiles observed, influencing which specific monoterpenoids, such as this compound, are produced. nih.gov

Environmental Factors: A range of abiotic and biotic factors can significantly influence the accumulation of secondary metabolites in Paeonia. mdpi.com

Climate: Climatic variables like mean annual precipitation have been linked to the accumulation of metabolites in peony roots. nih.gov

Biotic Factors: The rhizosphere microbiome—the community of microorganisms around the plant's roots—can influence plant health and the production of root metabolites. nih.gov Interactions with specific fungi and bacteria can either enhance or suppress the plant's defense mechanisms, which often involve the production of secondary metabolites. nih.gov

Biosynthesis and Metabolic Pathways of Paeonisuffrone

Elucidation of Precursor Biosynthesis (e.g., Isoprenoid Pathways)

The journey to Paeonisuffrone begins with fundamental building blocks derived from the isoprenoid pathway. Like all terpenoids, the carbon skeleton of this compound originates from the five-carbon precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl diphosphate (B83284) (DMAPP). nih.gov Plants utilize two distinct pathways to synthesize these universal terpenoid precursors:

The Mevalonate (B85504) (MVA) Pathway: Primarily operating in the cytoplasm.

The 2-C-methyl-D-erythritol 4-phosphate (MEP) Pathway: Occurring in the plastids.

These pathways provide the essential C5 units that are subsequently condensed to form geranyl diphosphate (GPP), the direct C10 precursor for all monoterpenes, including the pinane (B1207555) skeleton of this compound. researchgate.net The initial steps of the MEP pathway involve the condensation of glyceraldehyde-3-phosphate (G3P) and pyruvate. researchgate.net

| Pathway | Location | Precursors | Key Output |

| Mevalonate (MVA) Pathway | Cytoplasm | Acetyl-CoA | IPP |

| Methylerythritol Phosphate (MEP) Pathway | Plastids | Glyceraldehyde-3-phosphate, Pyruvate | IPP and DMAPP |

Proposed Enzymatic Steps and Reaction Mechanisms in this compound Formation

The formation of this compound's characteristic bicyclo[3.1.1]heptane (pinane) core is a critical step, catalyzed by a class of enzymes known as terpenoid synthases (TPS). These enzymes are pivotal as they introduce structural diversity into terpenoids. nih.govfrontiersin.org

Formation of the Monoterpene Skeleton: Geranyl diphosphate (GPP) is cyclized to form the pinane skeleton. Research has identified an α-pinene synthase (PlPIN) from Paeonia lactiflora which converts GPP into α-pinene. nih.govfrontiersin.org This reaction is a key branching point from the general isoprenoid pathway towards the specific biosynthesis of pinane-type monoterpenoids.

Post-Cyclization Modifications: Following the initial cyclization, the α-pinene skeleton undergoes a series of extensive oxidative modifications. These "post-modification" steps are crucial for the formation of the highly oxygenated structure of this compound. While the exact sequence and enzymes are still under investigation, the process involves multiple hydroxylation and other functional group additions. rsc.org The synthesis of this compound involves the reorganization of the carvone (B1668592) skeleton to an α-pinene skeleton, introducing hydroxyl groups at specific carbons (C1 and C9). rsc.org Further steps include allylic oxidation to introduce a ketone functional group. thieme-connect.comcore.ac.uk

This compound is considered a representative of a group of compounds that are possible intermediates in the broader pathway of monoterpenoid glycoside biosynthesis in Paeonia. nih.govresearchgate.netfrontiersin.orgresearchgate.net

Genetic Regulation of Biosynthetic Enzymes and Gene Clusters

The biosynthesis of specialized metabolites like this compound is under tight genetic control. The expression of the genes encoding the biosynthetic enzymes, such as terpenoid synthases and subsequent modifying enzymes (e.g., cytochrome P450s, acyltransferases), is often coordinately regulated.

While specific gene clusters for this compound have not been fully elucidated, research into related compounds in Paeonia provides a model. The genes for the MEP pathway and the downstream TPS genes are fundamental. For instance, the identification of the PlPIN gene, which encodes α-pinene synthase, is a significant step. nih.govfrontiersin.org It is hypothesized that the genes for the subsequent oxidative and modifying enzymes may be co-located in the genome, forming a biosynthetic gene cluster. This co-localization would facilitate the efficient and coordinated expression of all the necessary enzymes for the pathway. The limited understanding of the complete biosynthetic pathway, however, currently restricts the full identification of such clusters. nih.govresearchgate.net

Interrelationship with Biosynthesis of Allied Monoterpenoid Glycosides (e.g., Paeoniflorin)

The biosynthesis of this compound is intricately linked with that of other major monoterpenoid glycosides in Paeonia, most notably Paeoniflorin (B1679553). Paeoniflorin, which also possesses a pinane-derived skeleton, is one of the most abundant and medicinally important compounds in the genus. nih.govfrontiersin.org

Scientific models propose that this compound is an intermediate in a complex biosynthetic network that also leads to Paeoniflorin. nih.govresearchgate.netfrontiersin.orgresearchgate.net The proposed pathway suggests that after the formation of the initial pinane skeleton, a series of oxidative and rearrangement reactions occur. This compound and related compounds like mudanpioside F are considered potential intermediates along this pathway. nih.govresearchgate.netfrontiersin.orgresearchgate.net The pathway likely diverges, with some intermediates being channeled towards this compound, while others undergo further modifications, including glycosylation and benzoylation, to form compounds like Paeoniflorin. nih.govfrontiersin.org

The structural similarities between this compound and the aglycone of Paeoniflorin (paeoniflorgenin) strongly support a shared biosynthetic origin. Both are derived from the same GPP precursor and the same initial pinane skeleton. The key differences lie in the subsequent tailoring reactions—oxidation, glycosylation, and acylation—which are catalyzed by specific glycosyltransferases and benzoyltransferases. nih.govfrontiersin.org Understanding the biosynthesis of this compound is therefore critical to fully unraveling the complex and interconnected pathways of monoterpenoid glycoside formation in Paeonia.

| Compound | Key Structural Feature | Proposed Role in Pathway |

| α-Pinene | Bicyclic monoterpene skeleton | Initial product of GPP cyclization |

| This compound | Highly oxygenated pinane skeleton | Intermediate |

| Mudanpioside F | Monoterpenoid glycoside | Potential intermediate |

| Paeonidaninol A | Monoterpenoid | Potential intermediate |

| Paeoniflorin | Benzoylated monoterpene glycoside | Major end-product |

Chemical Synthesis Methodologies and Strategies

Total Synthesis Approaches for (+)-Paeonisuffrone and its Enantiomers

To date, total syntheses for both the natural (-)-paeonisuffrone and its enantiomer, (+)-paeonisuffrone, have been reported by different research groups. nih.gov These syntheses often rely on the chiral pool, utilizing readily available natural products as starting materials to establish the desired stereochemistry. nih.gov

The enantioselective synthesis of (+)-paeonisuffrone has been successfully achieved starting from chiral precursors such as (+)-10-hydroxycarvone or (S)-(+)-carvone. core.ac.ukacs.orgresearchgate.net One prominent strategy, developed by Bermejo and co-workers, begins with (S)-carvone. nih.gov This approach involves a 10-step sequence to furnish (+)-paeonisuffrone. nih.gov The synthesis commences with the transformation of carvone (B1668592) into an allylic alcohol, which is then subjected to epoxidation and protection to form a key epoxy pivalate (B1233124) intermediate. nih.gov

Conversely, the synthesis of the natural enantiomer, (-)-paeonisuffrone, was accomplished by Hatakeyama and collaborators starting from a tricyclic ketone intermediate. core.ac.uk These approaches highlight the utility of chiral starting materials in achieving stereocontrol throughout the synthetic sequence.

A pivotal reaction in the synthesis of paeonisuffrone is the titanium(III)-promoted radical cyclization. acs.orgnih.gov This key step is initiated by a single-electron transfer from a low-valent titanium species, such as Cp₂TiCl, to an epoxy ketone or a related derivative. acs.orgacs.org This process induces the homolytic opening of the epoxide ring, generating a tertiary radical. nih.govacs.org The subsequent intramolecular cyclization of this radical onto a nearby carbonyl or enone functionality forges the characteristic strained cyclobutane (B1203170) ring of the pinane (B1207555) skeleton. nih.govnih.gov

This titanocene-mediated cyclization stereoselectively produces a highly oxygenated pinane diol, which serves as a crucial intermediate. acs.orgresearchgate.net The reaction conditions, including the method of reagent addition, can be optimized to improve yields and diastereoselectivity. acs.org

Another key methodology employed in the final stages of the synthesis is allylic oxidation. For instance, after protecting the diol formed from the radical cyclization, an allylic oxidation using reagents like chromium trioxide and 3,5-dimethylpyrazole (B48361) introduces a ketone functionality, creating an enone system. thieme-connect.com The synthesis is completed by deprotection and a subsequent intramolecular 1,4-addition of a hydroxyl group onto this enone. nih.gov

Table 1: Key Reactions in the Total Synthesis of (+)-Paeonisuffrone

| Step | Reaction Type | Reagents | Purpose | Ref. |

| 1 | Epoxidation | m-CPBA | Forms an epoxide from an alkene precursor. | nih.govnih.gov |

| 2 | Protection | PivCl (Pivaloyl chloride) | Protects the hydroxyl group as a pivalate ester. | nih.gov |

| 3 | Reductive Radical Cyclization | Cp₂TiCl₂ / Zn | Promotes homolytic epoxide opening and cyclization to form the pinane skeleton. | acs.orgacs.org |

| 4 | Protection | Benzaldehyde dimethyl acetal | Protects the resulting diol as a benzylidene acetal. | core.ac.ukthieme-connect.com |

| 5 | Allylic Oxidation | CrO₃ / 3,5-dimethylpyrazole | Introduces a carbonyl group to form an enone. | thieme-connect.com |

| 6 | Deprotection / Cyclization | H₂ / Pd/C | Removes the benzylidene and pivalate groups, allowing intramolecular 1,4-addition to form the final tetracyclic ether structure. | core.ac.uknih.gov |

The construction of the bicyclo[3.1.1]heptane, or pinane, skeleton is the cornerstone of this compound synthesis. core.ac.ukrsc.org The Ti(III)-promoted radical cyclization of an acyclic or monocyclic epoxy carvone derivative is a powerful method for assembling this complex, cage-like structure in a single step. acs.orgacs.org This reaction reorganizes the carvone framework into the α-pinene scaffold while simultaneously installing hydroxyl groups at key positions (C1 and C9). rsc.org The reaction proceeds through chair-like transition states to furnish the pinene cyclobutanol (B46151) with a high degree of stereoselectivity. nih.gov This strategic cyclization effectively overcomes the challenge of accessing the highly oxidized and sterically congested pinane core of this compound. core.ac.uk

Semisynthesis and Derivatization of this compound Analogues

The synthetic intermediates and the core structure of this compound provide a valuable platform for generating novel analogues and exploring new molecular scaffolds.

The functionalization of the this compound skeleton can be achieved through various modification strategies. The synthesis of this compound mono- and diacetates has been reported, indicating that the hydroxyl groups can serve as handles for derivatization. core.ac.uk The process of derivatization involves decorating a molecule with a non-natural moiety using a specific agent, which can endow it with new properties or facilitate analysis. researchgate.net

Functional groups like chloromethyl (–CH₂Cl) can also be introduced to serve as versatile bridges for attaching other molecules, thereby enhancing chemical reactivity and expanding potential applications. the-innovation.org While not specifically reported for this compound itself, this represents a general strategy for the functionalization of complex organic frameworks.

The cyclobutanol intermediates generated during the synthesis of this compound are primed for C-C bond cleavage due to their inherent ring strain. nih.gov This property has been exploited to develop novel synthetic strategies and access structurally diverse molecular frameworks. nih.govresearchgate.net

Research by Sarpong and others has demonstrated that these pinene-derived cyclobutanols can be remodeled through transition-metal-catalyzed reactions. nih.govrsc.org For example:

Rhodium-catalyzed ring-opening: This method cleaves a C-C bond in the cyclobutanol, furnishing densely functionalized cyclohexenone scaffolds. nih.gov This strategy provided a key cyclohexyl fragment for the synthesis of phomactin diterpenoids. nih.gov

Palladium-catalyzed ring-opening/cross-coupling: This allows for further complexity-building reactions, enabling the construction of different bicyclic systems. nih.gov

Acid-catalyzed semipinacol rearrangement: This rearrangement transforms the pinene-derived diol into a camphor-type skeleton, providing access to a different class of terpenoids. nih.govresearchgate.net

These skeletal reorganization strategies showcase how intermediates from the this compound synthesis can serve as a launchpad for creating a variety of other complex molecules, moving beyond simple derivatization to the generation of entirely new structural frameworks. nih.govrsc.org

Advanced Analytical Techniques for Paeonisuffrone Profiling and Quantification

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Methods

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are the cornerstones for the separation and quantification of paeonisuffrone from complex botanical extracts. These techniques offer high resolution and sensitivity, making them ideal for analyzing constituents within the intricate chemical matrix of Paeonia species. mdpi.comnih.gov

Methodologies for the analysis of monoterpenes and their glycosides in Cortex Moutan typically employ reversed-phase chromatography. scirp.org A C18 column is most commonly used, providing a nonpolar stationary phase that effectively separates compounds based on their hydrophobicity. The mobile phase usually consists of a gradient mixture of an aqueous solvent (often water with an acid modifier like formic or acetic acid) and an organic solvent, typically acetonitrile (B52724) or methanol. The acid modifier is crucial as it improves peak shape and ionization efficiency when the chromatograph is coupled to a mass spectrometer. scirp.org UPLC systems, which use smaller particle-sized columns (sub-2 µm), allow for faster analysis times and greater resolution compared to traditional HPLC. mdpi.combohrium.com

Detection is most commonly achieved using a Diode Array Detector (DAD) or a UV detector, as the ketone chromophore in this compound allows for absorption in the UV spectrum. For quantitative analysis, a calibration curve is established using an authentic reference standard of this compound.

Table 1: Representative HPLC/UPLC Parameters for this compound Analysis

| Parameter | Typical Conditions | Purpose |

|---|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm for HPLC; <100 mm x 2.1 mm, <2 µm for UPLC) | Reversed-phase separation based on polarity. scirp.org |

| Mobile Phase | A: Water + 0.1% Formic Acid B: Acetonitrile or Methanol | Gradient elution separates a wide range of compounds. scirp.org | | Gradient Profile | Start with a low percentage of B, increasing to a high percentage over 20-40 min | Elutes compounds in order of increasing hydrophobicity. | | Flow Rate | 0.8-1.0 mL/min (HPLC) 0.2-0.4 mL/min (UPLC) | Optimized for column dimensions and particle size. | | Column Temp. | 25-35 °C | Ensures reproducible retention times. | | Detector | DAD or UV-Vis | Quantifies the analyte based on UV absorbance. | | Wavelength | ~230-280 nm (estimated for α,β-unsaturated ketone) | Wavelength of maximum absorbance for the analyte. |

Gas Chromatography (GC) Applications for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for analyzing volatile and semi-volatile compounds. Due to its highly oxygenated and polar structure, this compound itself has low volatility and is not suitable for direct GC analysis. However, GC coupled with mass spectrometry (GC-MS) can be applied following a chemical derivatization step. mdpi.com

Derivatization chemically modifies the analyte to increase its thermal stability and volatility. For a compound like this compound, which contains hydroxyl and ketone groups, trimethylsilylation is a common and effective strategy. mdpi.com Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to convert polar -OH groups into nonpolar -OTMS (trimethylsilyl ether) groups, significantly increasing the molecule's volatility.

Once derivatized, the compound can be separated on a nonpolar capillary column (e.g., DB-5ms or HP-5ms) and detected by mass spectrometry. GC-MS provides excellent chromatographic separation and yields mass spectra that can confirm the identity of the derivatized analyte through its characteristic fragmentation pattern. While not a primary method for quantification, GC-MS is invaluable for qualitative analysis and can be used to confirm the presence of this compound in studies focused on the broader metabolic profile of Paeonia volatiles. maxapress.com

Mass Spectrometry (MS) for Structural Elucidation and Quantitative Analysis

Mass spectrometry is an indispensable tool for the analysis of this compound, providing critical information on its molecular weight and structure. It is most often coupled with a chromatographic inlet like HPLC, UPLC, or GC. mdpi.comnih.gov

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is used to probe the structure of this compound by inducing fragmentation of the protonated or sodiated molecule, [M+H]⁺ or [M+Na]⁺. In an MS/MS experiment, the parent ion corresponding to this compound is isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller, structurally significant product ions. nih.gov

The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. For a pinane-type monoterpenoid like this compound, fragmentation would likely involve neutral losses of small molecules such as water (H₂O) and carbon monoxide (CO) from the cyclic core. Cleavages of the tricyclic pinane (B1207555) skeleton would produce diagnostic ions that help to confirm the core structure. nih.govresearchgate.net Analysis of these pathways is fundamental for distinguishing this compound from its isomers and other related terpenoids in a complex extract.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS), often utilizing Time-of-Flight (TOF) or Orbitrap mass analyzers, provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), typically to within 5 parts per million (ppm). libretexts.orgnih.gov This precision allows for the determination of the elemental formula of this compound (C₁₀H₁₂O₄).

By comparing the experimentally measured exact mass to the theoretical mass calculated from the atomic masses of the constituent elements, HRMS can confirm the molecular formula with a high degree of confidence. libretexts.org This capability is crucial for definitively identifying the compound in complex mixtures and for distinguishing it from other compounds that may have the same nominal mass but a different elemental composition. nih.govnih.gov

Table 2: HRMS Data for this compound (as [M+H]⁺ ion)

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₂O₄ |

| Nominal Mass | 196 |

| Monoisotopic Mass | 196.0736 |

| Adduct Form | [M+H]⁺ |

| Theoretical Exact Mass ([M+H]⁺) | 197.0814 |

| Typical Measured Mass | 197.0812 (Example) |

| Mass Accuracy (ppm) | -1.01 ppm (Example) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete and unambiguous structural elucidation of novel or complex organic molecules like this compound. jchps.com A suite of 1D and 2D NMR experiments is required to assign the chemical shifts of all proton (¹H) and carbon (¹³C) atoms in the molecule and to determine their connectivity and spatial relationships.

The process involves the following key experiments:

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their coupling relationships with neighboring protons.

¹³C NMR and DEPT: Reveals the number of different types of carbons and classifies them as CH₃, CH₂, CH, or quaternary carbons.

COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled, typically those on adjacent carbons (H-C-C-H). mdpi.com

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (C-H).

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is key for assembling the molecular skeleton. acgpubs.org

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close to each other in space, providing crucial information about the molecule's relative stereochemistry.

Through the combined interpretation of these spectra, the complex tricyclic structure and stereochemistry of this compound can be fully determined. scielo.br

Spectrophotometric and Spectrofluorometric Assays for Detection

UV-Visible spectrophotometry offers a simple and rapid method for the quantification of this compound in solutions where it is the primary absorbing species. The α,β-unsaturated ketone moiety within the this compound structure acts as a chromophore, absorbing light in the UV region. According to the Beer-Lambert law, the absorbance at the wavelength of maximum absorption (λmax) is directly proportional to the concentration of the compound. This allows for quantification by comparison to a standard curve prepared with a pure reference compound.

Spectrofluorometry is generally more sensitive than spectrophotometry but depends on the molecule's ability to fluoresce. Native fluorescence of simple terpenoids like this compound may be weak or non-existent. However, highly sensitive detection can be achieved through indirect methods. For instance, fluorescence quenching assays using quantum dots have been developed for related compounds like paeoniflorin (B1679553), where the analyte quenches the fluorescence of the nanosensor in a concentration-dependent manner. nih.gov Similar approaches, or methods involving derivatization with a fluorescent tag, could be developed for the trace-level detection of this compound. mdpi.comacs.org

Chemometric Approaches for Fingerprinting and Quality Control Studies

Fingerprinting techniques, primarily high-performance liquid chromatography (HPLC), ultra-performance liquid chromatography (UPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy, are used to generate comprehensive chemical profiles of plant extracts. mdpi.comnih.govresearchgate.net These fingerprints consist of numerous data points representing the various chemical constituents present. Chemometric methods are then applied to this multivariate data to discern patterns, classify samples, and identify key chemical markers related to specific attributes like geographical origin, species, or processing methods. researchgate.netrsc.org

Commonly employed chemometric techniques in the analysis of Paeonia species include:

Hierarchical Cluster Analysis (HCA): Another unsupervised method that groups samples into clusters based on their similarities, often visualized as a dendrogram. mdpi.comrsc.org

Partial Least Squares Discriminant Analysis (PLS-DA) and Orthogonal Partial Least Squares Discriminant Analysis (OPLS-DA): Supervised methods used to build a model that maximizes the separation between predefined sample classes (e.g., different geographical origins). These techniques are instrumental in identifying the specific chemical markers that contribute most significantly to the observed separation. researchgate.netrsc.orgnih.gov

Research has demonstrated the efficacy of combining UPLC fingerprinting with these chemometric tools for the quality evaluation of Moutan Cortex. In one study, UPLC analysis of 14 batches of Moutan Cortex identified 24 common peaks. Subsequent analysis using PCA, HCA, and PLS-DA successfully differentiated the samples and screened for significant chemical markers. mdpi.com Similarly, NMR-based metabolomics has been employed to evaluate peony roots, demonstrating the ability to differentiate samples based on botanical origin, producing area, and post-harvest processing. nih.govresearchgate.net Through these advanced analytical strategies, a panel of compounds is often identified as being critical for quality control. While this compound is a constituent, quality evaluation typically relies on a set of several key markers.

The following tables summarize findings from studies utilizing these integrated approaches for the quality control of Paeonia species and their extracts.

Table 1: Selected Chemometric Studies on Paeonia Species

This table outlines various studies that have applied chemometric methods to the chemical fingerprints of Paeonia extracts for quality assessment.

| Plant Material | Analytical Method | Chemometric Techniques | Objective & Key Findings |

| Moutan Cortex | UPLC | Similarity Analysis, HCA, PCA, PLS-DA | To establish a fingerprint for quality control. Successfully differentiated 14 sample batches and screened 15 chemical markers from 24 common peaks. mdpi.comnih.gov |

| Paeonia lactiflora (PRA and PRR) | UPLC-Q-TOF/MS | HCA, PCA, OPLS-DA | To differentiate between Paeoniae Radix Alba (PRA) and Paeoniae Radix Rubra (PRR). The methods successfully classified samples based on species and geographical origin. rsc.org |

| Peony Root (Paeonia lactiflora) | ¹H NMR-based Metabolomics | PCA, HCA | To evaluate peony roots from different botanical origins and processing methods. The analysis differentiated samples and quantified key monoterpenoids and other compounds. nih.govresearchgate.net |

| Paeonia ostii Leaves | HPLC-DAD, UPLC-ESI-Q/TOF-MS/MS | SA, PCA, OPLS-DA, HCA | To evaluate chemical differences based on origin. Samples were successfully grouped, and 10 compounds were identified as key quality markers. researchgate.net |

Table 2: Key Chemical Markers Identified in Quality Control Studies of Moutan Cortex

This table lists compounds frequently identified as important chemical markers for the quality evaluation of Moutan Cortex using chemometric analysis.

| Compound Class | Identified Marker Compounds |

| Monoterpenes and Glycosides | Paeoniflorin, Oxypaeoniflorin, Albiflorin, Benzoylpaeoniflorin, Benzoyloxypaeoniflorin, Paeonolide, Apiopaeonoside, Mudanpioside C |

| Galloylglucoses | 1,2,3,6-tetra-O-galloyl-D-glucose, 1,2,3,4,6-pentagalloylglucose |

| Phenols and Phenolic Acids | Paeonol (B1678282), Gallic Acid, Methyl Gallate, Benzoic Acid |

| Flavonoids | Catechin |

Mechanistic Investigations of Paeonisuffrone S Biological Activities in Vitro and in Vivo Animal Models

Molecular Target Identification and Validation

The initial steps in elucidating the mechanism of action for a bioactive compound like paeonisuffrone involve identifying its direct molecular binding partners. This can include receptors on the cell surface or within the cell, as well as enzymes whose activity is modulated by the compound.

Receptor Binding Studies and Ligand-Target Interactions

Currently, specific receptor binding studies exclusively for this compound are not extensively detailed in publicly available literature. Research has more broadly focused on extracts of Paeonia species or its more abundant constituents like paeoniflorin (B1679553) and paeonol (B1678282). For instance, studies on related compounds from Paeonia have investigated interactions with receptors such as the adenosine (B11128) A1 receptor, but direct binding data for this compound remains an area for further investigation. Computational molecular docking studies are often employed to predict potential binding interactions between a ligand like this compound and various protein targets, including receptors. frontiersin.org These in silico methods can help prioritize targets for future experimental validation.

Enzyme Kinetic Modulation and Inhibition/Activation Mechanisms

While specific kinetic studies detailing the inhibition or activation mechanisms of this compound on various enzymes are limited, research on extracts containing this and other related compounds provides some insight. For example, ethanolic extracts of Paeonia suffruticosa root bark, which contains this compound, have been shown to inhibit the enzyme tyrosinase. cir-safety.org A kinetic analysis of this extract revealed a noncompetitive inhibition mechanism. cir-safety.org

Table 1: Effects of Paeonia suffruticosa Extracts and Constituents on Enzyme Activity

| Compound/Extract | Enzyme | Effect | Model System | Citation |

|---|---|---|---|---|

| Paeonia suffruticosa Root Bark Extract (Ethanolic) | Tyrosinase | Inhibition (Noncompetitive) | In vitro enzyme assay | cir-safety.org |

| Paeonol | Cyclooxygenase-2 (COX-2) | Inhibition | In vivo (murine model) | semanticscholar.orgnih.gov |

| Paeoniside A | Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) | Inhibition | In vitro enzyme assay | mdpi.com |

Cellular Signaling Pathway Elucidation

This compound, often as part of a complex extract, has been implicated in the modulation of several critical intracellular signaling pathways that regulate inflammation, cell survival, and stress responses.

Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, are crucial in translating extracellular stimuli into cellular responses. Dysregulation of these pathways is associated with inflammatory diseases and neurodegeneration. Studies on related compounds from Paeonia have demonstrated significant modulation of these pathways. For example, paeonol has been shown to suppress the activation of ERK1/2, JNK, and p38 MAPK in various cell models, including those stimulated with lipopolysaccharide (LPS). semanticscholar.org Similarly, paeoniflorin has been found to inhibit MAPK/NF-κB-dependent inflammatory responses. mdpi.com While these findings are for related compounds, they suggest a likely mechanism for this compound, given their common origin and structural similarities.

Regulation of Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells (NF-κB) Signaling

The NF-κB signaling pathway is a cornerstone of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. The inhibitory protein I-κBα retains NF-κB in the cytoplasm; upon stimulation, I-κBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate gene transcription.

Influence on Phosphoinositide 3-Kinase/Protein Kinase B (PI3K/Akt) Signaling Cascade

The PI3K/Akt signaling pathway is vital for regulating cell survival, proliferation, and apoptosis. Its activation is generally associated with pro-survival and anti-apoptotic effects. Studies investigating the components of Paeonia have revealed modulation of this pathway. Total paeony glycosides (TPGs), of which this compound is a minor component, have been found to induce apoptosis in HepG2 cancer cells by downregulating the expression of PI3K and Akt. nih.gov Conversely, in other contexts, such as neuroprotection and ameliorating cholestasis, activation of the PI3K/Akt pathway by compounds like paeoniflorin has been reported to be beneficial. frontiersin.orgmdpi.com This suggests that the effect of Paeonia compounds on the PI3K/Akt pathway may be cell-type and context-dependent. The specific role of this compound in modulating this cascade warrants further direct investigation.

Table 2: Summary of Signaling Pathway Modulation by Paeonia Constituents

| Signaling Pathway | Key Protein(s) Modulated | Observed Effect | Compound(s) Studied | Model System | Citation |

|---|---|---|---|---|---|

| MAPK | p-ERK, p-JNK, p-p38 | Inhibition of phosphorylation | Paeonol, Paeoniflorin | LPS-stimulated microglia, Ischemic brain injury model (rat) | semanticscholar.orgmdpi.com |

| NF-κB | p-I-κBα, NF-κB p65 | Inhibition of I-κBα phosphorylation and NF-κB activation | Paeonol, Paeoniflorin | LPS-stimulated macrophages, Hepatotoxicity model (mouse) | semanticscholar.orgmdpi.commdpi.com |

| PI3K/Akt | PI3K, Akt | Downregulation (in cancer cells), Activation (in other models) | Total Paeony Glycosides, Paeoniflorin | HepG2 cells, Ischemic brain injury model (gerbil), Cholestasis model (rat) | frontiersin.orgnih.govmdpi.com |

Crosstalk with Other Intracellular Signaling Networks

The biological activities of this compound are not limited to a single signaling pathway but rather involve intricate crosstalk with various intracellular signaling networks. Research suggests that its effects are often the result of modulating multiple interconnected pathways, leading to a synergistic therapeutic outcome.

One of the key areas of crosstalk involves the interplay between inflammatory and cell survival pathways. For instance, the regulation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways by compounds from Paeonia suffruticosa is well-documented. mdpi.com Paeonol, a compound often studied alongside this compound, has been shown to inhibit the phosphorylation of the inhibitory protein I-κBα, a critical step in NF-κB activation. mdpi.comnih.gov This action prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes. nih.gov Simultaneously, paeonol has been observed to suppress the phosphorylation of ERK1/2, JNK, and p38 MAPK, further contributing to its anti-inflammatory effects. nih.gov

Furthermore, evidence points towards the involvement of the phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway. researchgate.net This pathway is crucial for cell survival, proliferation, and apoptosis. The modulation of this pathway by paeony glycosides, a group of compounds that includes this compound derivatives, suggests a potential mechanism for its neuroprotective and anti-tumor activities. researchgate.netresearchgate.net The interplay between the PI3K/Akt and MAPK pathways is a critical node in determining cell fate, and this compound's influence on this crosstalk is an area of active investigation.

In the context of osteogenesis, studies on related compounds from Paeonia suffruticosa have highlighted crosstalk between the bone morphogenetic protein (BMP) signaling pathway and the Wnt/β-catenin pathway. nih.govresearchgate.net While one study on suffruticosol B, a stilbene (B7821643) from the same plant, indicated an enhancement of BMP2-Smad1/5/8 signaling without affecting Wnt3a and β-catenin levels, nih.gov the intricate relationship between these pathways in bone formation suggests that compounds like this compound could potentially modulate this interaction.

Biochemical and Immunological Mechanisms in Animal Models

Elucidation of Anti-inflammatory Pathways (e.g., cytokine production)

In vivo animal models have provided significant insights into the anti-inflammatory mechanisms of this compound and related compounds from Paeonia suffruticosa. A key aspect of this activity is the regulation of cytokine production.

Studies have demonstrated that extracts of Moutan Cortex, the root bark of Paeonia suffruticosa, can significantly inhibit the production of pro-inflammatory cytokines. mdpi.com For instance, paeonol, a major component of these extracts, has been shown to downregulate the production of tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in a mouse model of lipopolysaccharide (LPS)-induced endotoxemia. nih.gov This effect is attributed to the inactivation of I-κBα and various MAPKs. nih.gov

Furthermore, paeoniflorin and 1,2,3,4,6-penta-O-galloyl-β-D-glucopyranose, other prominent compounds from the plant, have been shown to inhibit TNF-α synthesis and IL-6 production in a dose-dependent manner in synoviocytes. mdpi.comnih.gov This suggests a direct modulatory effect on the inflammatory processes within joints.

The following table summarizes the effects of compounds from Paeonia suffruticosa on cytokine production in animal models:

| Compound | Model | Affected Cytokines | Observed Effect |

| Paeonol | LPS-induced endotoxemia in mice | TNF-α, IL-1β, IL-6, IL-10 | Significant regulation of pro- and anti-inflammatory cytokines. nih.gov |

| Paeoniflorin | Synoviocytes | TNF-α, IL-6 | Dose-dependent inhibition of synthesis and production. mdpi.comnih.gov |

| 1,2,3,4,6-penta-O-galloyl-β-D-glucopyranose | Synoviocytes | TNF-α, IL-6 | Dose-dependent inhibition of synthesis and production. mdpi.com |

Neuroprotective Mechanisms (e.g., neurotransmitter modulation, oxidative stress response)

The neuroprotective effects of compounds from Paeonia suffruticosa have been investigated in various animal models, with a focus on their ability to modulate neurotransmitter systems and combat oxidative stress.

Paeonol has demonstrated protective effects against neurotoxicity by inhibiting inflammatory and oxidative mediators in microglial cells. nih.gov This is achieved through the activation of the AMPKα and GSK3α/β signaling pathways. nih.gov Furthermore, paeonol has been shown to protect neurons from oxygen-glucose deprivation-induced injuries. nih.gov

Total glucosides of paeony (TGP), which include paeoniflorin and other related glycosides, have shown anti-aging pharmacological effects by inhibiting oxidative reactions and repairing brain neurons. nih.gov In D-galactose-induced aging mice, TPGs significantly reduced monoamine oxidase levels in brain tissues and enhanced acetylcholinesterase activity, indicating a modulatory effect on neurotransmitter metabolism. nih.gov

The antioxidant properties of these compounds are central to their neuroprotective actions. TPGs have been found to scavenge free radicals and reduce oxidative damage, which is a key factor in neurodegenerative processes. nih.gov

Immunomodulatory Effects (e.g., histamine (B1213489) release inhibition)

A significant aspect of the biological activity of this compound and its related compounds is their immunomodulatory effects, particularly the inhibition of histamine release.

In vivo studies have shown that ethanolic extracts of Moutan Cortex can significantly inhibit systemic anaphylactic shock induced by compound 48/80, a potent histamine-releasing agent, in mice. mdpi.comresearchgate.net The extract also inhibited the scratching reflex induced by both compound 48/80 and histamine, further supporting its anti-allergic potential. mdpi.comresearchgate.net

In vitro experiments using rat peritoneal mast cells have confirmed that these extracts reduce histamine release induced by compound 48/80. mdpi.comresearchgate.net Notably, a derivative, 1-O-(β-d-Glucopyranosyl)this compound, has been found to inhibit histamine release from rat peritoneal exudate cells induced by an antigen-antibody reaction. mdpi.comresearchgate.net This suggests a direct stabilizing effect on mast cells, preventing the degranulation and subsequent release of histamine and other inflammatory mediators.

The following table details the inhibitory effects on histamine release:

| Compound/Extract | Model | Inducer | Observed Effect |

| Ethanolic extract of Moutan Cortex | Rat peritoneal mast cells | Compound 48/80 | Reduced histamine release. mdpi.comresearchgate.net |

| Ethanolic extract of Moutan Cortex | Mice | Compound 48/80 | Inhibited systemic anaphylactic shock. mdpi.comresearchgate.net |

| 1-O-(β-d-Glucopyranosyl)this compound | Rat peritoneal exudate cells | Antigen-antibody reaction | Inhibited histamine release. mdpi.comresearchgate.net |

Pre Clinical Biological Studies in Animal Models

Investigation of Inflammatory Responses in Rodent Models

A thorough search of scientific databases yielded no specific pre-clinical studies investigating the direct effects of isolated Paeonisuffrone on inflammatory responses in rodent models. While the anti-inflammatory properties of Paeonia extracts are well-documented, this activity is primarily credited to other compounds within the plant, such as paeonol (B1678282) and paeoniflorin (B1679553). mdpi.comencyclopedia.pubnih.gov There is currently a lack of published research focusing on the independent anti-inflammatory role of this compound in animal systems.

Neurobiological and Cognitive Function Research in Animal Models

There is no available scientific literature detailing studies on the effects of this compound on neurobiological and cognitive functions in animal models. The neuroprotective effects observed with Paeonia suffruticosa extracts are generally attributed to the compound paeoniflorin. mdpi.com Research specifically isolating this compound to evaluate its potential impact on neuroprotection, memory, or cognitive performance in animal models has not been published.

Immune System Modulation Studies in Animal Systems

Specific investigations into the immunomodulatory effects of this compound in animal systems have not been reported in the available scientific literature. The immunomodulatory activity associated with Paeonia species is often linked to compounds such as paeoniflorin, which has been studied for its effects on macrophage activity. mdpi.comnih.gov At present, there are no dedicated studies on how this compound alone might modulate immune responses in animal models.

Antioxidant and Oxidative Stress Mitigation in Animal Models

No in-vivo studies specifically examining the potential of this compound to mitigate oxidative stress or act as an antioxidant in animal models were identified. The antioxidant capacity of Paeonia extracts is predominantly attributed to their phenolic constituents, including paeonol. mdpi.comnih.gov Research to determine if this compound possesses independent antioxidant properties in a pre-clinical animal setting is currently absent from the literature.

Antifungal Research in Non-human Systems

There is a lack of research specifically evaluating the antifungal activity of this compound. Studies on the antifungal properties of Paeonia suffruticosa have identified other constituents, such as 1,2,3,4,6-penta-O-galloyl-β-D-glucopyranose, as the primary active agents against fungal pathogens like Candida glabrata. researchgate.netmdpi.comresearchgate.net No studies have been published that focus on the potential antifungal effects of this compound itself.

Structure Activity Relationship Sar Studies

Correlating Structural Features of Paeonisuffrone and its Derivatives with Observed Biological Activities

This compound possesses a distinctive "cage-like" pinane (B1207555) skeleton, which is a key feature of many bioactive monoterpenes isolated from Paeonia species. researchgate.netmdpi.com The biological activity of this compound and its derivatives is intricately linked to the modifications on this core structure.

Derivatives of this compound often involve glycosylation and acylation. For instance, 1-O-β-D-glucosylthis compound and 1-O-β-D-glucosyl-8-O-benzoylthis compound are naturally occurring derivatives found in Paeonia peregrina and Paeonia lactiflora. researchgate.netnih.gov The addition of a glucose moiety at the C1 position, as seen in 1-O-(β-D-glucopyranosyl)-paeonisuffrone, has been reported to influence its biological activity, such as the inhibition of histamine (B1213489) release. nii.ac.jp

Studies on various monoterpenoid derivatives from Paeonia lactiflora have highlighted the importance of the basic paeoniflorin-type skeleton for certain activities, as compared to the albiflorin-type. nii.ac.jp Although this compound itself is an aglycone, its structural relationship to these compounds suggests that the core pinane framework is a critical determinant of bioactivity. The presence and position of hydroxyl and benzoyl groups also play a significant role. For example, the debenzoylation of certain derivatives can alter their biological effects. researchgate.net

The anti-allergic activity of related monoterpenoids has been studied, with findings indicating that the basic skeleton of compounds like paeoniflorol, which is proposed to be derived from this compound via enzymatic reduction, is important for its effectiveness. nii.ac.jp This suggests that even minor modifications, such as the reduction of an aldehyde or ketone to an alcohol, can significantly impact biological outcomes.

| Compound | Structural Modification from this compound | Observed Biological Activity Correlation | Reference |

|---|---|---|---|

| 1-O-β-D-glucosylthis compound | Glycosylation at C1 position | Influences activity, e.g., histamine release inhibition. | nii.ac.jp |

| 1-O-β-D-glucosyl-8-O-benzoylthis compound | Glycosylation at C1 and benzoylation at C8 | Naturally occurring derivative with potential modified bioactivity. | researchgate.netnih.gov |

| Paeoniflorol | Proposed reduction of a carbonyl group | The basic skeleton is important for anti-allergic activity. | nii.ac.jp |

Identification of Key Pharmacophores and Active Functional Groups

The key pharmacophore of this compound and its analogs is centered around the rigid bicyclo[3.1.1]heptane (pinane) system. This compact, three-dimensional structure is a recurring motif in bioactive compounds from the Paeonia genus. researchgate.netmdpi.com The functional groups attached to this scaffold are critical for its interaction with biological targets.

Key functional groups that contribute to the biological activity include:

The Carbonyl Group: The ketone functionality in the this compound structure is a potential site for metabolic reactions, such as reduction to an alcohol, which can modulate activity. nii.ac.jp

Hydroxyl Groups: The presence and stereochemistry of hydroxyl groups are crucial. In related monoterpenoids, the configuration of hydroxyl groups can differentiate between active and inactive compounds.

Ester Linkages: Acylation, particularly benzoylation, is a common modification in this compound derivatives. These ester groups can affect the lipophilicity and binding affinity of the molecule to its target. nih.gov

Glycosidic Linkages: The attachment of a sugar moiety, typically glucose, can enhance water solubility and influence the pharmacokinetic profile of the compound. nih.govnii.ac.jp

The combination of the rigid pinane core with these specific functional groups creates a unique pharmacophore that is likely responsible for the observed biological effects. Network pharmacology studies have started to identify potential pharmacophores in related compounds from Paeonia species for various therapeutic targets. science.gov

Computational Approaches in SAR (e.g., Molecular Docking, Quantitative Structure-Activity Relationship (QSAR) Modeling)

Computational methods are increasingly being employed to understand the SAR of natural products like this compound.

Molecular Docking: This technique has been used to predict and analyze the binding interactions between this compound-related compounds and various protein targets. For instance, molecular docking simulations have been performed to investigate the interactions of components from Paeoniae Radix Alba with key targets in non-alcoholic fatty liver disease. nih.gov In such studies, the three-dimensional structures of the compounds are docked into the active site of a target protein, and the binding affinities are evaluated using scoring functions like CDOCKER interaction energies. nih.gov These studies help to identify key amino acid residues involved in the binding and provide a rationale for the observed biological activity. Molecular docking has also been applied to explore the interactions of Paeonia compounds with enzymes relevant to other conditions. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical relationship between the chemical structure and biological activity of a series of compounds. While specific QSAR studies focusing solely on this compound are not extensively documented in the provided results, the principles of QSAR are highly relevant. Such studies on related compounds, like inhibitors of choline (B1196258) kinase, have successfully used parameters like electronic properties (sigma), molar refractivity (MR), and lipophilicity (clogP) to build predictive models for antiproliferative activity. science.gov These approaches could be applied to a series of this compound derivatives to quantify the contribution of different structural features to their biological effects. The use of QSAR is mentioned as a tool for understanding the properties of polyphenols, a class of compounds also found in Paeonia. nih.gov

These computational approaches, often used in conjunction with experimental data, are powerful tools for rational drug design, allowing for the virtual screening of new derivatives and the optimization of lead compounds based on their predicted activity and binding modes. nih.govmdpi.comresearchgate.net

Future Directions and Emerging Research Avenues

Application of Omics Technologies (e.g., Metabolomics, Proteomics) for Comprehensive Understanding

The future investigation of paeonisuffrone will be significantly advanced by the application of "omics" technologies. These high-throughput methods offer a systems-level perspective, essential for understanding the compound's role within the complex biological matrix of its source and its interactions within living organisms.

Metabolomics has already proven instrumental in identifying this compound and its derivatives, such as glucopyranosyl-paeonisuffrone, in crude plant extracts and biological samples. mit.eduresearchgate.net Liquid chromatography-mass spectrometry (LC-MS) based metabolomics approaches are particularly powerful for the holistic quality evaluation of medicinal herbs containing this compound and for tracking its metabolic fate in vivo. researchgate.net Future metabolomic studies can be directed towards:

Dynamic Profiling: Tracking the dynamic changes in this compound concentrations alongside other metabolites in Paeonia species during different growth stages or under various environmental stresses.

Comparative Metabolomics: Comparing the metabolomes of different Peonia species or cultivars to correlate this compound abundance with specific genetic or phenotypic traits.

In Vivo Metabolomics: Analyzing biological fluids (e.g., plasma, urine) after administration of this compound-containing extracts to identify its metabolites and understand its absorption, distribution, metabolism, and excretion (ADME) profile. mit.edu

Proteomics, the large-scale study of proteins, offers a complementary approach to elucidate the molecular mechanisms of this compound. By identifying proteins that physically bind to this compound or whose expression levels change upon exposure, researchers can pinpoint its direct molecular targets and affected signaling pathways. Future research should include proteomics investigations to unravel the pharmacological mechanisms of compounds from Cortex Moutan, the root bark where this compound is found. researchgate.netnih.gov This can be achieved by using this compound as a molecular probe in affinity purification-mass spectrometry experiments to "pull down" its binding partners from cell lysates.

Integrated omics, combining metabolomics, proteomics, and transcriptomics, alongside network pharmacology, will be crucial for constructing a comprehensive picture of this compound's bioactivity, moving from a single-compound, single-target paradigm to a multi-component, multi-target systems biology understanding. nih.gov

Biotechnological Production and Metabolic Engineering for Sustainable Supply

The natural abundance of this compound in plants is often low, making its isolation for extensive research purposes both costly and unsustainable. mdpi.com Biotechnological production through metabolic engineering in microbial or plant systems presents a promising alternative for a reliable and scalable supply.

The biosynthetic pathway of related monoterpene glycosides, like paeoniflorin (B1679553), has been predicted, providing a roadmap for engineering. This compound is hypothesized to be a key intermediate in the formation of the characteristic hemiketal-acetal linkage of paeoniflorin, originating from the monoterpene precursor α-pinene. researchgate.netfrontiersin.org This knowledge is the cornerstone for developing metabolic engineering strategies.

Future research in this area should focus on:

Pathway Elucidation: Identifying and characterizing the specific enzymes (e.g., hydroxylases, dehydrogenases) responsible for converting the universal monoterpene precursor, geranyl pyrophosphate (GPP), into this compound within Paeonia plants. frontiersin.orgcabidigitallibrary.org

Heterologous Expression in Microorganisms: Engineering microbial hosts like Saccharomyces cerevisiae (yeast) or Escherichia coli. frontiersin.org This involves transferring the identified biosynthetic genes from Paeonia into the microbe. This approach has been successful for other monoterpenoids and offers advantages like rapid growth and contained, scalable fermentation processes. frontiersin.org Key challenges include ensuring sufficient precursor supply from the microbial host's native metabolic pathways (e.g., the mevalonate (B85504) pathway) and optimizing enzyme expression and activity. frontiersin.orgmdpi.com

Heterologous Expression in Plants: Using well-established plant chassis like Nicotiana benthamiana for transient expression or creating stable transgenic lines. mdpi.commdpi.com This approach can be advantageous as plants already possess the necessary subcellular compartments (plastids) for monoterpene precursor synthesis. d-nb.info However, heterologous expression in plants can sometimes lead to unexpected modifications of the target compound by endogenous enzymes. researchgate.net

A successful metabolic engineering program would not only secure a sustainable supply of this compound for research but also open the door to producing novel, unnatural derivatives by introducing engineered enzymes with altered specificities. mdpi.com

Design and Synthesis of Highly Potent and Selective Analogues

The chemical synthesis of this compound is a significant challenge due to its complex, sterically congested tricyclic structure. nih.govrsc.org Nevertheless, successful total syntheses have been reported, laying the groundwork for the future design and synthesis of novel analogues. researchgate.netnih.gov These synthetic routes provide invaluable information on the molecule's reactivity and stereochemical control.

The primary goals for creating analogues of this compound would be to improve its physicochemical properties (e.g., solubility, stability) and to enhance its potency and selectivity towards specific biological targets. Future research efforts should include:

Structure-Activity Relationship (SAR) Studies: The synthesis of a library of this compound derivatives with systematic modifications at various positions is a crucial first step. For instance, modifying peripheral functional groups could be explored. The SAR of other monoterpenes from Paeonia has been investigated, revealing that specific substitutions can significantly impact biological activity, a principle that can be applied to this compound. nih.govnih.gov

Computer-Aided Drug Design (CADD): Once a biological target is identified, computational methods like molecular docking can be used to predict how different this compound analogues will bind. This allows for the rational design of derivatives with potentially higher binding affinity and selectivity before undertaking complex synthetic work.

Skeletal Diversification: More advanced synthetic strategies could explore the skeletal reorganization of the this compound core. Techniques that allow for C-C bond cleavage or rearrangement, as have been explored for other complex terpenes, could yield novel scaffolds with unique biological profiles. nih.govrsc.org For example, strategies have been developed to transform the monoterpene carvone (B1668592) into the α-pinene skeleton, which is related to this compound, showcasing how terpene scaffolds can be remodeled. rsc.org

By combining synthetic chemistry with biological evaluation, it will be possible to develop next-generation this compound analogues optimized for specific research applications, potentially leading to new pharmacological tools or therapeutic leads.

Exploration of Novel Biological Targets and Mechanistic Insights

While this compound is a known constituent of traditional medicines used for various ailments, its specific molecular targets and mechanisms of action are poorly understood. researchgate.net Current knowledge is often derived from studies on crude extracts, where the observed effects are due to a mixture of many compounds. A critical future direction is to deconstruct these effects and identify the specific contribution of this compound.

Research should be aimed at:

Systematic Biological Screening: Testing pure, synthetically-derived this compound across a wide range of biological assays (e.g., enzyme inhibition, receptor binding, anti-proliferative activity) to identify novel activities. For example, various monoterpenoids from Paeonia lactiflora have been screened for inhibitory activity against human carboxylesterases, providing a model for such an approach. nih.gov

Target Identification and Validation: As mentioned in section 9.1, proteomics-based methods using this compound as bait are a powerful tool for identifying direct binding partners. Once potential targets are identified, further validation using genetic (e.g., siRNA, CRISPR) and pharmacological tools is essential to confirm that the interaction is responsible for the observed biological effect.

Biomimetic Synthesis and Rearrangements: Studying the chemical reactivity and potential rearrangements of the this compound skeleton under physiological conditions can provide clues to its mechanism of action or lead to the identification of active metabolites. Acid-catalyzed rearrangements of related monoterpenes like paeoniflorin are known to produce interesting new structures. mit.edu

Uncovering novel biological targets will not only clarify the pharmacological role of this compound but also open up new avenues for therapeutic intervention.

Advanced Formulation Strategies for Research Applications (e.g., enhanced in vitro permeability)

Like many other terpenes, this compound is a lipophilic molecule, which is likely to result in poor water solubility. nih.govwikipedia.org This characteristic can significantly hinder its application in in vitro biological assays and limit its potential for future in vivo studies due to low bioavailability. The clinical use of paeonol (B1678282), another bioactive compound from Paeonia, is restricted for these very reasons. cir-safety.org Therefore, the development of advanced formulation strategies is a critical area of future research.

Key approaches to explore include:

Improving Solubility and Permeability:

Glycosylation: The conversion of monoterpenes into their glycoside derivatives is a natural strategy used by plants and a promising laboratory technique to dramatically increase water solubility. nih.gov Biocatalytic methods using glycosyltransferases can be employed to synthesize various this compound-glycosides for evaluation. acs.org

Use of Permeation Enhancers: Terpenes themselves are known to act as skin permeation enhancers, a property that could be relevant for topical applications. mdpi.commdpi.com Formulations could incorporate other recognized enhancers to improve permeability across biological membranes for in vitro cell-based assays.

Development of Delivery Systems:

Nanocarriers: Encapsulating this compound in nanodelivery systems such as liposomes, nanoemulsions, or polymeric nanoparticles could protect the molecule from degradation, improve its solubility in aqueous media for research, and enhance its transport across cell membranes.

Co-solvents: While simple, the systematic evaluation of biocompatible co-solvents (e.g., DMSO, ethanol) is necessary to find optimal conditions for dissolving this compound in cell culture media without inducing cytotoxicity. acs.org

By addressing these formulation challenges, researchers can ensure more reliable and reproducible results in biological studies and lay the groundwork for any potential future translational development.

Q & A

Q. What are the primary natural sources and extraction protocols for Paeonisuffrone?

this compound is isolated from the roots of Paeonia species (e.g., Paeonia lactiflora). Standard extraction involves maceration with ethanol or methanol, followed by chromatographic separation (e.g., silica gel column chromatography, HPLC). Key challenges include minimizing degradation of labile monoterpene structures during extraction, requiring controlled temperature and inert atmospheres .

Q. How is this compound structurally characterized in academic research?

Structural elucidation relies on spectroscopic techniques:

- NMR : and NMR for backbone analysis; 2D NMR (COSY, HSQC, HMBC) for stereochemical assignment.

- X-ray crystallography : Resolves absolute configuration of strained cyclobutane rings.

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular formula. Comparative analysis with synthetic standards is critical for validation .

Q. What foundational synthetic routes exist for this compound?

Bermejo’s 10-step synthesis (2008) from (-)-carvone is seminal. Key steps:

- Ti(III)-mediated radical cyclization : Forms the strained cyclobutane core with 2:1 stereoselectivity at C-7.

- Selective oxidation : Establishes ketone functionality. Methodology emphasizes chiral pool strategies, avoiding racemization through low-temperature intermediates .

Q. What analytical methods are used to assess purity and stability of this compound?

- Chiral HPLC : Quantifies enantiomeric excess (>95% purity required for biological assays).

- Stability studies : Accelerated degradation tests under varying pH/temperature, monitored via UV-Vis spectroscopy.

- Thermogravimetric analysis (TGA) : Evaluates thermal stability .

Advanced Research Questions

Q. What challenges exist in achieving stereochemical control during the titanium-mediated cyclization step in this compound synthesis?

The Ti(III)-mediated radical cyclization exhibits limited stereoselectivity (2:1 dr), attributed to competing transition states. Strategies:

- Solvent modulation : Polar aprotic solvents (e.g., DMF) improve selectivity.

- Additive screening : Lewis acids (e.g., Mg(OTf)) stabilize reactive intermediates.

- Computational modeling : DFT studies predict transition-state geometries to guide catalyst design .

Q. How can computational chemistry enhance the design of this compound derivatives with improved bioactivity?

Q. How can researchers resolve contradictions in reported stereoselectivity ratios for this compound’s cyclobutane formation?

Discrepancies arise from variations in reaction conditions (e.g., Ti(III) precursor purity, solvent traces). Mitigation:

- Systematic replication : Reproduce protocols with rigorous control of moisture/oxygen.

- In situ monitoring : ReactIR or NMR tracks intermediate formation.

- Meta-analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outliers .

Q. What methodologies are employed to study this compound’s biosynthesis in Paeonia species?

Q. How do solvent polarity and temperature affect the regioselectivity of this compound’s key cyclization step?

Experimental data show:

Q. What strategies address low yields in large-scale this compound synthesis?

- Flow chemistry : Enhances heat/mass transfer during exothermic cyclization.

- Catalyst immobilization : Recyclable Ti(III) catalysts reduce costs.

- Process intensification : Combines multiple steps (e.g., oxidation-cyclization) in one reactor .

Data Analysis and Contradiction Management

Q. How should researchers interpret conflicting bioactivity data for this compound across studies?

Q. What statistical tools are recommended for analyzing this compound’s pharmacokinetic data?

- Non-compartmental analysis (NCA) : Calculates AUC, C, and t.

- Population PK models : Monolix or NONMEM assess inter-individual variability.

- Bayesian methods : Incorporate prior data to refine parameter estimates in small-sample studies .

Methodological Best Practices

Q. How to ensure reproducibility in this compound synthesis protocols?

- Detailed Supplementary Information : Publish step-by-step procedures, including purification thresholds (e.g., ≥95% purity by HPLC).

- Raw data sharing : Provide NMR FID files and chromatograms in open repositories.

- Collaborative validation : Independent labs replicate key steps (e.g., cyclization) to confirm yields/stereoselectivity .

What criteria define a robust research question for this compound studies?

- Focused scope : Example: “How does substituent electronegativity impact the radical stability in Ti(III)-mediated cyclizations?”

- Testability : Variables (e.g., solvent polarity) must be experimentally adjustable.

- Innovation : Address gaps (e.g., lack of biosynthetic studies) identified via systematic reviews .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.